molecular formula C20H38O3 B14301593 Ethyl 8-oxooctadecanoate CAS No. 114927-87-6

Ethyl 8-oxooctadecanoate

Cat. No.: B14301593
CAS No.: 114927-87-6
M. Wt: 326.5 g/mol
InChI Key: QNKQKFDOASBKGL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 8-oxooctadecanoate can be synthesized through several methods. One common approach involves the esterification of 8-oxooctadecanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-oxooctadecanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming ethyl 8-hydroxyoctadecanoate.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: 8-oxooctadecanoic acid.

    Reduction: Ethyl 8-hydroxyoctadecanoate.

    Substitution: Various esters and amides depending on the nucleophile used.

Scientific Research Applications

Ethyl 8-oxooctadecanoate is a chemical compound with the molecular formula C20H38O3C_{20}H_{38}O_3 . Research on related compounds, such as 3-oxocarboxylic acid esters, suggests potential applications in synthesizing ceramides for humectants, biodegradable polymers, and drugs . While specific applications for this compound are not detailed in the provided search results, the information below covers related compounds and their uses, which may provide insight.

3-Oxocarboxylic Acid Esters

  • Production Process: A novel process for producing 3-oxocarboxylic acid esters involves using them as intermediates in synthesizing ceramides, which can be used as humectants, biodegradable polymers, and drugs .
  • Alternative Production Methods: Older methods for producing α\alpha -ketoesters involve condensing a carboxylic acid chloride with a malonic acid ester or an acetoacetic ester in the presence of a base, followed by decarboxylation or deacetylation . Bases like sodium hydride, sodium amide, or alkali metal alcoholates are used in this process .
  • Magnesium Enolate Use: Some processes involve reacting a magnesium complex or a calcium complex of an acetoacetic ester with a carboxylic acid chloride to produce α\alpha -ketoesters .

Hydroxystearic Acids (HSAs)

  • Antiproliferative Activity: Research has focused on the anticancer activity of hydroxystearic acid isomers. 5-HSA, 7-HSA, and 9-HSA have shown statistically significant inhibitory potency in various cell lines .
  • 9-HSA as an HDAC1 Inhibitor: 9-HSA acts as a histone deacetylase HDAC1 inhibitor and can arrest the cell cycle in human colorectal adenocarcinoma cells .
  • Synthesis of HSAs: Various hydroxyoctadecanoic acids, such as 7-hydroxyoctadecanoic acid, 8-hydroxyoctadecanoic acid, 9-hydroxyoctadecanoic acid, and 10-hydroxyoctadecanoic acid, can be prepared using reported procedures, demonstrating their relevance in chemical synthesis .
    *Other Esters
    *Certain fatty acid methyl esters, such as 9-Octadecenoic acid, methyl ester, Octadecanoic acid, methyl ester, Heptadecanoic acid, 16-methyl-methyl ester, Ethyl Oleate, Eicosanoic acid, methyl ester and Docosanoic acid, methyl ester possess antibacterial, antioxidant, and anti-inflammatory properties .

Mechanism of Action

The mechanism by which ethyl 8-oxooctadecanoate exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes involved in lipid metabolism, influencing the synthesis and breakdown of fatty acids. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-oxooctadecanoic acid: A similar compound with an oxo group at the second position.

    Methyl 8-oxooctadecanoate: The methyl ester analog of this compound.

Uniqueness

This compound is unique due to its specific ester group and the position of the oxo group on the octadecanoic acid chain. This structural feature imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

114927-87-6

Molecular Formula

C20H38O3

Molecular Weight

326.5 g/mol

IUPAC Name

ethyl 8-oxooctadecanoate

InChI

InChI=1S/C20H38O3/c1-3-5-6-7-8-9-10-13-16-19(21)17-14-11-12-15-18-20(22)23-4-2/h3-18H2,1-2H3

InChI Key

QNKQKFDOASBKGL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(=O)CCCCCCC(=O)OCC

Origin of Product

United States

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